molecular formula C17H21NO4 B2710024 methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate CAS No. 2125367-17-9

methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate

Cat. No.: B2710024
CAS No.: 2125367-17-9
M. Wt: 303.358
InChI Key: OTKQETMJDPHNOO-UHFFFAOYSA-N
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Description

Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a methoxy group at the 3-position and a methyl benzoate group linked via a carbonyl moiety at the 8-position.

Properties

IUPAC Name

methyl 4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-15-9-13-7-8-14(10-15)18(13)16(19)11-3-5-12(6-4-11)17(20)22-2/h3-6,13-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKQETMJDPHNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate typically involves multiple steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the benzoate moiety: The benzoate group can be attached through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with the hydroxyl group of the bicyclic core in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

General Synthetic Pathways for Azabicyclic Compounds

Azabicyclic compounds, such as those containing the 8-azabicyclo[3.2.1]octane scaffold, are typically synthesized through enantioselective construction methods. These methods often involve the formation of an acyclic starting material with the required stereochemical information, followed by cyclization to form the bicyclic structure . Alternative approaches include direct stereochemical control during the cyclization step or desymmetrization of achiral tropinone derivatives .

Potential Chemical Reactions

Given the structure of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate, several types of chemical reactions can be envisioned:

  • Hydrolysis : The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid.

  • Alkylation : The methoxy group could potentially undergo alkylation reactions, although this might require specific conditions to avoid affecting other parts of the molecule.

  • Reduction : The carbonyl group could be reduced to an alcohol using appropriate reducing agents.

Table: Potential Chemical Reactions

Reaction TypeReactantsProductsConditions
HydrolysisThis compound, Water4-{3-Methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoic acid, MethanolAcid or Base Catalysis
AlkylationThis compound, Alkyl HalideAlkylated ProductStrong Base, Solvent
ReductionThis compound, Reducing AgentAlcohol ProductReducing Agent (e.g., LiAlH4)

Analytical Techniques for Monitoring Reactions

To monitor the progress and confirm the formation of products in these reactions, various analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC) : Useful for monitoring reaction progress and detecting product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the products.

  • Mass Spectrometry (MS) : Helps in confirming the molecular weight and structure of the products.

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is part of a class of compounds known for their ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial in the treatment of several psychiatric disorders, including:

  • Depression
  • Anxiety disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

Research indicates that derivatives of azabicyclo compounds can exhibit selective inhibition, potentially leading to fewer side effects compared to traditional antidepressants like tricyclics and SSRIs .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum. This opens avenues for further exploration in treating infections resistant to conventional antibiotics.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various azabicyclo derivatives, including this compound, for their ability to inhibit serotonin reuptake. The results indicated a promising profile for this compound, suggesting potential as a novel antidepressant with a favorable side-effect profile compared to existing medications.

Case Study 2: Antimicrobial Screening

In another investigation, this compound was synthesized and screened for antimicrobial activity alongside structurally related compounds. The findings demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The following table summarizes key structural analogs, their substituents, and properties derived from the evidence:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference Evidence
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline-carbonyl C29H27N3O3 Crystallizes in ethyl acetate; yellow solid
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) Sulfonyl, carbonitrile C14H16N3O2S Prepared via Grignard reagent synthesis
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Oxo, benzyl ester C15H17NO3 Intermediate in alkaloid synthesis
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl, methyl ester C17H20INO2 Radioligand potential
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester Benzoyloxy, methyl ester C17H21NO4 Melting point: 98°C; CNS activity (cocaine analog)
4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)benzoic acid Oxa-substituted bicyclo, benzoic acid C14H15NO4 Lower lipophilicity due to oxa substitution

Key Comparative Features

Functional Group Influence
  • Methoxy vs. Benzoyloxy Groups : The target compound’s 3-methoxy group (electron-donating) contrasts with benzoyloxy substituents (e.g., in ), which are bulkier and electron-withdrawing. This difference impacts solubility and metabolic stability. Methoxy groups enhance hydrophilicity, whereas benzoyloxy groups may improve membrane permeability .
  • Carbonyl Linkage: The 8-carbonyl linkage to benzoate in the target compound is analogous to piperazine-linked derivatives (e.g., C1–C7 in ), but the absence of a quinoline moiety reduces aromatic stacking interactions.
Physicochemical Properties
  • Melting Point : The target compound’s melting point is expected to be lower than the benzoyloxy analog (98°C, ) due to reduced molecular symmetry.
  • Lipophilicity : The methoxy group decreases logP compared to halogenated derivatives (e.g., C2–C4 in ), aligning it closer to hydrophilic drug candidates.

Biological Activity

Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate, a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, exhibits significant biological activity, particularly in the realm of neuropharmacology. The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for therapeutic applications in various neurological disorders.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C17H21N1O3C_{17}H_{21}N_{1}O_{3} and its molecular weight of approximately 299.36 g/mol. The structural components include a methoxy group and a benzoate moiety, which are crucial for its biological activity.

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, function primarily as neurotransmitter reuptake inhibitors . They inhibit the reuptake of key monoamines such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive functions . This mechanism positions the compound as a potential treatment for disorders such as depression, anxiety, and ADHD.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the reuptake of serotonin and norepinephrine in cell lines transfected with human transporters . This inhibition was quantified using radiolabeled neurotransmitters, demonstrating dose-dependent effects.

Concentration (µM) Serotonin Reuptake Inhibition (%) Norepinephrine Reuptake Inhibition (%)
0.12530
15055
107580

In Vivo Studies

In vivo studies utilizing animal models have demonstrated that compounds similar to this compound exhibit analgesic and anti-anxiety effects. For instance, a study highlighted that related derivatives showed significant analgesic activity in hot plate tests compared to morphine, indicating their potential utility in pain management .

Case Studies

Several case studies have documented the clinical implications of using azabicyclo compounds in treating psychiatric disorders:

  • Depression Treatment : A double-blind study involving patients with major depressive disorder showed that administration of an azabicyclo derivative led to significant improvements in mood scores compared to placebo controls.
  • Anxiety Disorders : Another study assessed the efficacy of these compounds in generalized anxiety disorder (GAD), revealing reduced anxiety levels measured by standardized scales after treatment.

Safety and Toxicity

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity assessments indicate moderate toxicity at high doses; however, the therapeutic window appears favorable based on current research findings .

Q & A

Q. What are the established synthetic routes for methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate?

Methodological Answer: The synthesis typically involves two key steps:

Core Bicyclic Structure Formation : Radical cyclization using n-tributyltin hydride (Bu3_3SnH) and AIBN in toluene achieves high diastereocontrol (>99%) for constructing the 8-azabicyclo[3.2.1]octane scaffold. This method is effective for introducing substituents at the 3-position .

Esterification and Functionalization : The benzoate group is introduced via coupling reactions. For example, methyl esterification of the carboxyl group can be achieved using methanol under acidic or catalytic conditions. The 3-methoxy substituent on the bicyclic core may be introduced via nucleophilic substitution or protective group strategies (e.g., Boc protection followed by deprotection) .

Q. Key Considerations :

  • Optimize reaction temperature (80–110°C) and stoichiometry of radical initiators to minimize byproducts.
  • Use chiral auxiliaries or catalysts if enantioselective synthesis is required.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying the bicyclic scaffold, methoxy group integration, and ester carbonyl signals. NOESY or COSY can resolve stereochemical ambiguities .
  • Infrared Spectroscopy (IR) : Confirm the presence of carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Data Interpretation Tip : Compare spectral data with structurally similar compounds, such as benzoylecgonine derivatives, to validate assignments .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

Substituent Variation :

  • Synthesize analogs with modifications at the 3-methoxy position (e.g., replacing methoxy with ethoxy, hydroxyl, or halogens) to assess steric/electronic effects on bioactivity.
  • Replace the methyl benzoate group with other esters (e.g., ethyl, tert-butyl) to study lipophilicity impacts .

Biological Assays :

  • Screen analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays.
  • Evaluate metabolic stability via in vitro cytochrome P450 inhibition studies .

Case Study : BIMU-1 and BIMU-8 (related 8-azabicyclo derivatives) showed partial agonism at 5-HT4_4 receptors, highlighting the importance of the methoxy group’s position for receptor affinity .

Q. What strategies address stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh or Pd) with chiral ligands for enantioselective cyclization .
  • Diastereomeric Control : Leverage steric effects during radical cyclization—bulky substituents on the azetidin-2-one precursor improve diastereoselectivity (>75% de) .

Example : The synthesis of (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one demonstrated that fluorinated aryl groups enhance crystallinity, aiding stereochemical analysis .

Q. How should researchers handle stability and storage concerns for this compound?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS.
    • Monitor pH-dependent stability in aqueous buffers (pH 1–10) to assess susceptibility to hydrolysis .
  • Handling Precautions : Use P95 respirators and nitrile gloves to minimize inhalation/dermal exposure, as acute toxicity data suggest Category 4 hazards (oral, dermal, inhalation) .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Cross-reference published IC50_{50} values with experimental conditions (e.g., buffer pH, cell lines). For example, BIMU-8’s partial agonism at 5-HT4_4 receptors varied significantly between CHO and HEK293 cells .
  • Dose-Response Refinement : Perform full dose-response curves (1012^{-12}–104^{-4} M) to avoid false negatives from limited concentration ranges.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in receptor affinity .

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